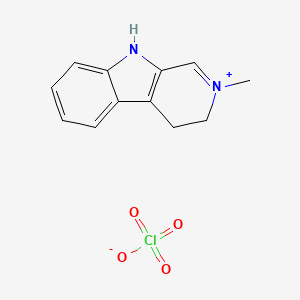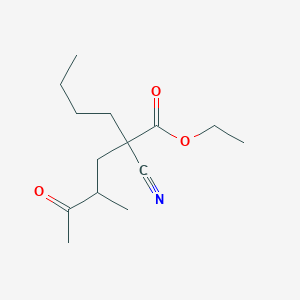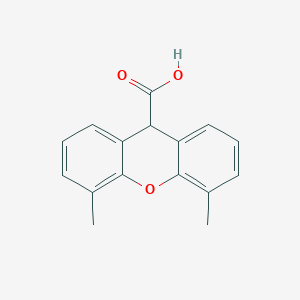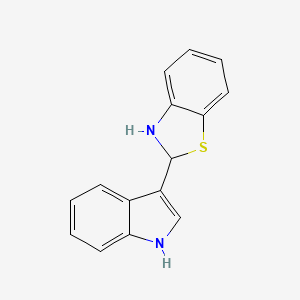![molecular formula C14H19NO2 B14315169 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 106220-79-5](/img/structure/B14315169.png)
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a cyclohexylamino group attached to a methoxy-substituted cyclohexa-2,4-dienone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexylamine with a suitable aldehyde or ketone precursor. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to ensure high-quality product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexa-2,4-dienone derivatives.
科学研究应用
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
- N-cyclohexylsalicylideneamine
- Phenol, 2-[(cyclohexylimino)methyl]-
Comparison: 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to similar compounds
属性
| 106220-79-5 | |
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-(cyclohexyliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
InChI 键 |
BXYDSRFFEYJXOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)C=NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



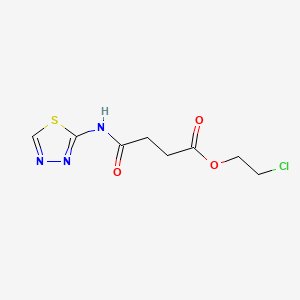
phosphoryl}propanoic acid](/img/structure/B14315106.png)
